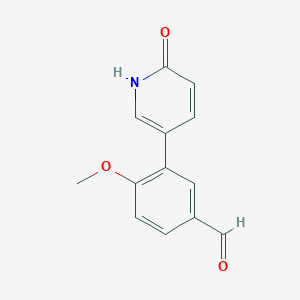
4-chloro-N-hexylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-hexylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the fourth position, a hexyl chain attached to the nitrogen atom, and a carboxamide group at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-hexylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine-2-carboxylic acid and hexylamine.
Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid reacts with hexylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-hexylpyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of new pyridine derivatives with different substituents.
Oxidation: Formation of oxidized products such as pyridine N-oxides.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of 4-chloropyridine-2-carboxylic acid and hexylamine.
Aplicaciones Científicas De Investigación
4-chloro-N-hexylpyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-hexylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the hexyl chain can influence the compound’s binding affinity and selectivity towards its targets. The carboxamide group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-methylpyridine-2-carboxamide
- 4-chloro-N-ethylpyridine-2-carboxamide
- 4-chloro-N-propylpyridine-2-carboxamide
Uniqueness
4-chloro-N-hexylpyridine-2-carboxamide is unique due to the presence of the hexyl chain, which can impart distinct physicochemical properties compared to its shorter-chain analogs. The longer alkyl chain may enhance the compound’s lipophilicity, potentially affecting its solubility, membrane permeability, and overall biological activity.
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
4-chloro-N-hexylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17ClN2O/c1-2-3-4-5-7-15-12(16)11-9-10(13)6-8-14-11/h6,8-9H,2-5,7H2,1H3,(H,15,16) |
Clave InChI |
VYTKKQDGZFVGDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)



![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)


![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)




![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
